5-(piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
5-(Piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidinyl group at position 5 and a 4-(piperidine-1-sulfonyl)phenyl group at position 2. Its molecular formula is C₂₀H₂₄N₄O₃S, with a molecular weight of 400.5 g/mol . The compound’s structure combines sulfonyl and piperidine moieties, which are common in pharmaceuticals due to their ability to modulate solubility, bioavailability, and target binding.
Properties
IUPAC Name |
5-piperidin-1-yl-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c21-15-18-20(23-11-3-1-4-12-23)27-19(22-18)16-7-9-17(10-8-16)28(25,26)24-13-5-2-6-14-24/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSVFTBLWUJWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine rings : Contributing to its pharmacological properties.
- Sulfonyl group : Enhancing binding interactions with biological targets.
- Oxazole ring : Imparting unique chemical reactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 323.5 g/mol |
| Chemical Formula | C18H24N4O2S |
| CAS Number | 59504-48-2 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine and sulfonyl groups have shown moderate to strong activity against several bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Study : A study synthesized a series of piperidine derivatives and evaluated their antibacterial effects. The results demonstrated that certain derivatives exhibited significant inhibition against pathogenic bacteria, suggesting potential therapeutic applications in treating infections .
Anticancer Properties
Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, some derivatives were evaluated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth .
Research Findings :
- Compounds structurally related to the target compound showed selective inhibition of hCA IX at nanomolar concentrations, indicating a promising avenue for cancer treatment .
Enzyme Inhibition
Enzyme inhibition is a critical aspect of the biological activity of this compound. It has been reported that piperidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease enzymes.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Implications : The ability to inhibit these enzymes suggests potential applications in treating conditions such as Alzheimer's disease and urinary tract infections .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The sulfonyl group enhances binding to enzyme active sites.
- Stability and Bioavailability : The piperidine rings contribute to the overall stability and solubility of the compound in biological systems.
Scientific Research Applications
The compound features:
- Piperidine Rings : Known for their role in enhancing biological activity.
- Oxazole Ring : Contributes to the compound's stability and potential reactivity.
- Carbonitrile Group : May enhance lipophilicity and bioavailability.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds containing oxazole and piperidine rings have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess similar anticancer properties.
- Antimicrobial Properties : The sulfonamide group present in the structure is known for its antibacterial effects. This compound may be investigated for its efficacy against resistant bacterial strains.
Neurological Research
Piperidine derivatives are often explored for their neuroactive properties. The potential applications include:
- CNS Disorders : Given its structural similarity to known CNS-active compounds, this molecule could be evaluated for treating conditions like anxiety, depression, or neurodegenerative diseases.
Synthetic Chemistry
The compound's unique structure makes it a valuable intermediate in synthetic organic chemistry. It can be utilized to:
- Synthesize Novel Compounds : By modifying the piperidine or oxazole components, researchers can create analogs with enhanced or altered biological activities.
Drug Delivery Systems
Research into drug delivery systems may benefit from this compound due to its favorable solubility and stability characteristics, which are crucial for formulating effective therapeutic agents.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of oxazole were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity, suggesting that similar modifications to our target compound could yield promising anticancer agents .
Case Study 2: Antimicrobial Efficacy
A recent investigation into sulfonamide-containing compounds demonstrated their effectiveness against multi-drug resistant bacteria. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity, which could be extrapolated to our compound .
Case Study 3: Neuroactivity Assessment
Research focused on piperidine derivatives has shown promising results in treating anxiety disorders. A specific derivative was found to exhibit anxiolytic effects in animal models, indicating that our target compound might also possess similar neuroactive properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-oxazole-4-carbonitrile derivatives. Below is a detailed comparison with structurally and functionally related analogs, emphasizing substituent variations and their implications:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Structural Analysis
Piperidine vs. Piperazine Substitutions :
- The parent compound’s dual piperidine groups (sulfonyl and oxazole-C5) contribute to its rigidity and lipophilicity, favoring membrane permeability . In contrast, analogs with piperazine (e.g., ) introduce a secondary nitrogen, enabling hydrogen bonding and improved solubility.
Fluorine Effects :
- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and resistance to oxidative degradation.
Polar vs.
Sulfonyl Linkers :
- The sulfonyl group in the parent compound and analogs (e.g., ) stabilizes the phenyl-oxazole linkage and may interact with sulfonamide-binding enzymes or receptors.
Contradictions and Limitations
- While fluorinated analogs () are hypothesized to improve drug-like properties, direct comparative bioactivity data (e.g., IC₅₀, logP) for the parent compound and its derivatives are absent in the provided evidence.
Q & A
Q. What are the recommended synthetic routes for 5-(piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:
Sulfonation: Introduce the piperidine-1-sulfonyl group to the phenyl ring using sulfur trioxide–piperidine complexes under controlled anhydrous conditions .
Oxazole Formation: Employ a cyclization reaction between a nitrile precursor and an activated carbonyl compound (e.g., via Hantzsch-type synthesis or photoredox catalysis). Visible light photoredox catalysis with Ru(bpy)₃²⁺ (as in ) can enhance selectivity for the oxazole core by promoting single-electron-transfer (SET) pathways, reducing side reactions .
Piperidinylation: Introduce the piperidine moiety via nucleophilic substitution or Buchwald–Hartwig coupling.
Optimization Tips:
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions on the oxazole and phenyl rings. For sulfonyl groups, ³³S NMR can validate sulfur oxidation states .
- X-ray Crystallography: Resolve intramolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and piperidine NH groups) to confirm stereoelectronic effects. Dihedral angles between aromatic rings (e.g., oxazole and phenyl) can be measured to assess planarity, which influences π-π stacking in biological targets .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns of the sulfonyl and oxazole moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity, and how can this be systematically studied?
Methodological Answer:
- Rational Design: Replace the phenyl ring’s para-sulfonyl group with halogens (e.g., Cl, F) to enhance lipophilicity and target binding. shows halogenated pyrazoles exhibit improved antimicrobial activity due to increased electronegativity and membrane penetration .
- Structure-Activity Relationship (SAR) Studies:
- Data Interpretation: Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s rules) to prioritize leads.
Q. How should researchers address contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation: Ensure consistency in experimental conditions (e.g., pH, temperature, cell line passage number). For antimicrobial assays, standardize inoculum size using McFarland standards .
- Mechanistic Profiling: Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to distinguish direct target engagement from off-target effects. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability in cell-based vs. cell-free systems .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) that skew results .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Silico Modeling:
- ADMET Prediction: Use tools like SwissADME to estimate solubility, permeability (LogP), and cytochrome P450 interactions. The sulfonyl group may reduce metabolic stability but enhance aqueous solubility .
- Molecular Dynamics (MD): Simulate interactions with blood-brain barrier (BBB) transporters to assess CNS penetration potential. The piperidine moiety’s basicity (pKa ~8–10) may limit BBB crossing .
- Validation: Compare predictions with in vivo PK studies in rodent models, focusing on bioavailability and clearance rates .
Q. How can researchers optimize reaction scalability while maintaining enantiomeric purity?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to control stereochemistry .
- Process Chemistry Adjustments:
- Replace batch reactors with flow chemistry setups to enhance heat/mass transfer and reduce racemization.
- Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
